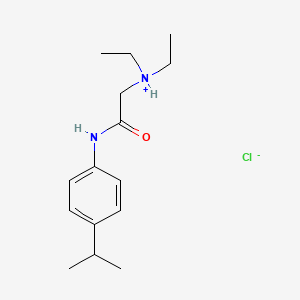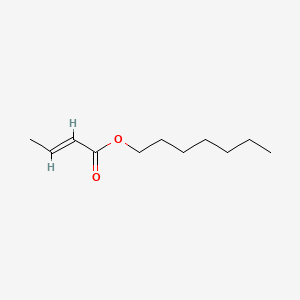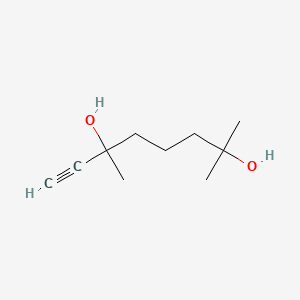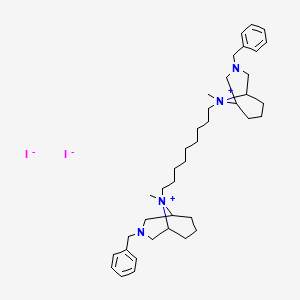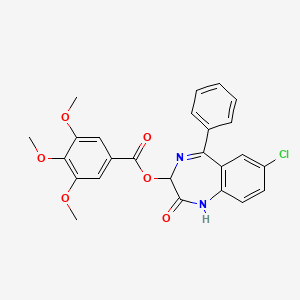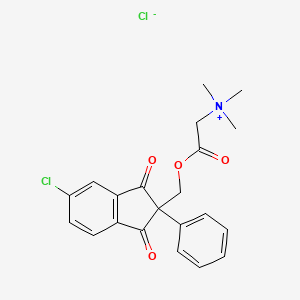
(5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is a complex organic compound with a unique structure that includes a chloro-substituted indanone core, a methoxycarbonyl group, and a trimethylammonium chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride typically involves multiple steps. One common method starts with the preparation of the indanone core, followed by the introduction of the chloro and methoxycarbonyl groups. The final step involves the quaternization of the amine group to form the trimethylammonium chloride moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
(5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
Chemistry
In chemistry, (5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of (5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact pathways and molecular targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
(5-Chloro-1,3-dioxo-2-phenylindan-2-yl)methylamine: Similar structure but lacks the methoxycarbonyl and trimethylammonium chloride groups.
(5-Chloro-1,3-dioxo-2-phenylindan-2-yl)methanol: Similar structure but contains a hydroxyl group instead of the methoxycarbonyl group.
(5-Chloro-1,3-dioxo-2-phenylindan-2-yl)methyl acetate: Similar structure but contains an acetate group instead of the methoxycarbonyl group.
Uniqueness
The uniqueness of (5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride lies in its combination of functional groups. The presence of the chloro, methoxycarbonyl, and trimethylammonium chloride groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
42223-05-2 |
|---|---|
分子式 |
C21H21Cl2NO4 |
分子量 |
422.3 g/mol |
IUPAC名 |
[2-[(5-chloro-1,3-dioxo-2-phenylinden-2-yl)methoxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C21H21ClNO4.ClH/c1-23(2,3)12-18(24)27-13-21(14-7-5-4-6-8-14)19(25)16-10-9-15(22)11-17(16)20(21)26;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
VFHLLRWGQJMPNU-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC(=O)OCC1(C(=O)C2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



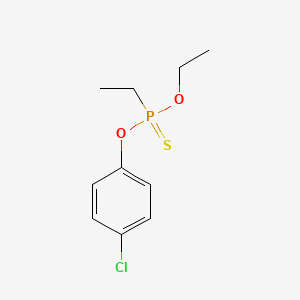
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)
